REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:26][C:10]2([CH:15]=[CH:14][N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][CH2:11]2)[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]1COCC[Si](C)(C)C.FC(F)(F)C(O)=O.C(N)CN>ClCCl>[NH:13]1[CH2:12][CH2:11][C:10]2([C:9]3[C:4](=[N:5][CH:6]=[CH:7][CH:8]=3)[NH:3][C:2](=[O:1])[CH2:26]2)[CH2:15][CH2:14]1
|
Name
|
benzyl 2-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}-2,2′,3,3′-tetrahydro-1H,1′H-spiro[1,8-naphthyridine-4,4′-pyridine]-1′-carboxylate
|
Quantity
|
384 mg
|
Type
|
reactant
|
Smiles
|
O=C1N(C2=NC=CC=C2C2(CCN(C=C2)C(=O)OCC2=CC=CC=C2)C1)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous NaHCO3 and dichloromethane
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with further portions of dichloromethane (2×)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
10% Palladium on carbon (300 mg) was added to a solution of this material in EtOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with nitrogen (3×)
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen (1 atm)
|
Type
|
WAIT
|
Details
|
After 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered though celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CCC2(CC1)CC(NC1=NC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |